

# Synthesis of Felodipine 3,5-dimethyl ester from methyl acetoacetate

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## Compound of Interest

Compound Name: **Felodipine 3,5-dimethyl ester**

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## Synthesis of Felodipine 3,5-Dimethyl Ester: A Technical Guide

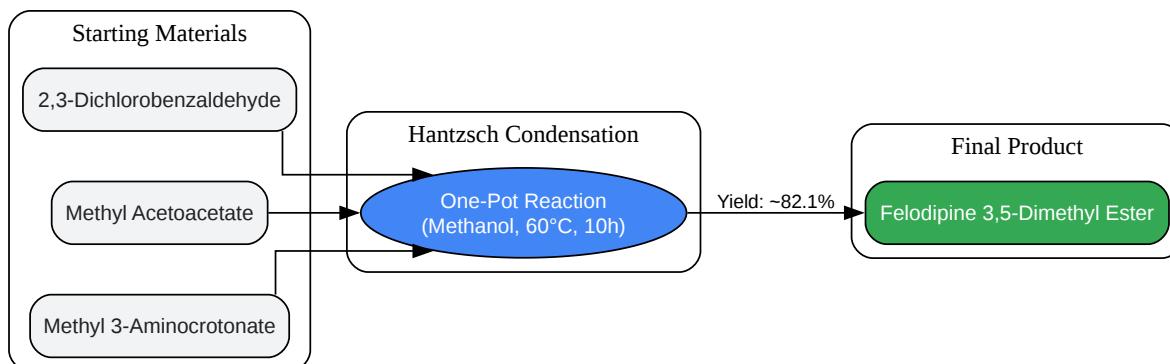
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **Felodipine 3,5-dimethyl ester**, a close analog of the calcium channel blocker Felodipine. The core of this synthesis is the Hantzsch dihydropyridine synthesis, a classic and versatile multicomponent reaction. This document outlines the synthetic pathway starting from methyl acetoacetate, detailing the experimental protocol, and presenting available quantitative data.

## Overview of the Synthetic Pathway

The synthesis of **Felodipine 3,5-dimethyl ester**, chemically known as dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is achieved through a one-pot Hantzsch condensation. This reaction involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a  $\beta$ -ketoester (methyl acetoacetate), and a nitrogen donor, in this case, from an enamine (methyl 3-aminocrotonate which is formed *in situ* or added as a reactant).

The overall reaction can be summarized as follows:



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Caption: Overall synthetic scheme for **Felodipine 3,5-dimethyl ester**.

## Experimental Protocol

The following protocol is based on a reported one-pot synthesis of **Felodipine 3,5-dimethyl ester**.<sup>[1]</sup>

### Materials:

- 2,3-Dichlorobenzaldehyde
- Methyl acetoacetate
- Methyl 3-aminocrotonate
- Methanol (anhydrous)
- Anhydrous ether

### Procedure:

- To a reaction flask, add 80 mL of methanol.

- Under stirring, add 2,3-dichlorobenzaldehyde (14 g, 0.08 mol), methyl 3-aminocrotonate (9.2 g, 0.08 mol), and methyl acetoacetate (9.3 g, 0.08 mol).[1]
- Heat the reaction mixture to 60°C and maintain this temperature for 10 hours, ensuring the reaction is protected from light.[1]
- After the reaction is complete, transfer the solution to a single-necked flask and concentrate it to dryness at 40°C under reduced pressure.[1]
- To the resulting residue, add 80 mL of anhydrous ether and triturate the mixture for 2 hours. [1]
- Filter the solid product.
- For purification, dissolve the filtered solid in 40 mL of methanol at 65°C.
- Allow the solution to cool to room temperature with stirring, and then let it stand at approximately 5°C overnight to facilitate crystallization.[1]
- Filter the recrystallized product and dry the filter cake under vacuum at 50°C to obtain the final product as a pale yellow solid.[1]

## Quantitative Data

The following table summarizes the key quantitative data from the described synthesis.

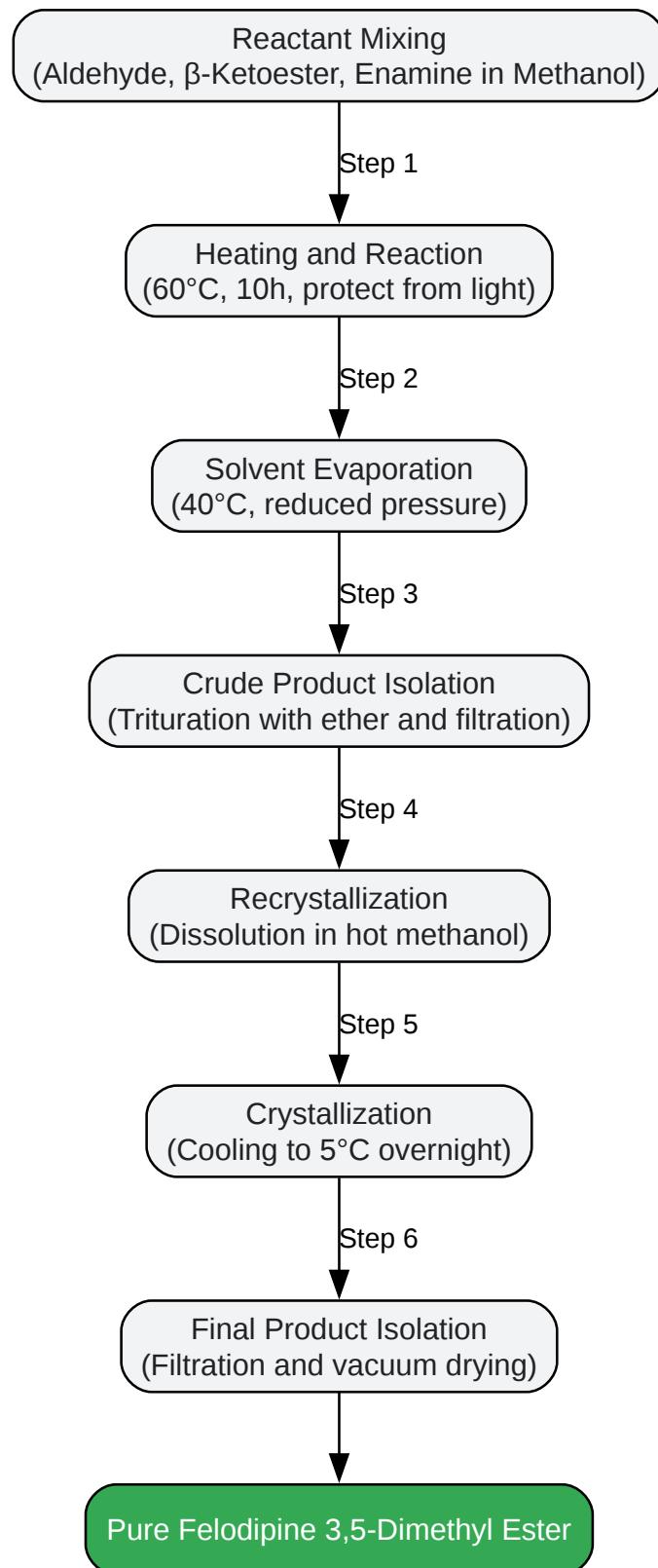
Parameter	Value	Reference
Reactant Quantities		
2,3-Dichlorobenzaldehyde	14 g (0.08 mol)	<a href="#">[1]</a>
Methyl acetoacetate	9.3 g (0.08 mol)	<a href="#">[1]</a>
Methyl 3-aminocrotonate	9.2 g (0.08 mol)	<a href="#">[1]</a>
Reaction Conditions		
Solvent	Methanol (80 mL)	<a href="#">[1]</a>
Temperature	60°C	<a href="#">[1]</a>
Reaction Time	10 hours	<a href="#">[1]</a>
Product Information		
Product Name	Felodipine 3,5-Dimethyl Ester	
IUPAC Name	Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	
Molecular Formula	C <sub>17</sub> H <sub>17</sub> Cl <sub>2</sub> NO <sub>4</sub>	
Molecular Weight	370.23 g/mol	
Appearance	Pale yellow solid	<a href="#">[1]</a>
Yield	24.3 g (82.1%)	<a href="#">[1]</a>
Purity (HPLC)	98.72%	<a href="#">[1]</a>

Note on Spectroscopic Data: Detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data for **Felodipine 3,5-dimethyl ester** are not readily available in public domain literature. Researchers should perform full spectroscopic analysis to confirm the structure and purity of the synthesized compound. This compound is also known as Felodipine EP Impurity B.

## Reaction Mechanism and Workflow

The synthesis proceeds via the Hantzsch dihydropyridine synthesis. The generally accepted mechanism involves the formation of two key intermediates: an  $\alpha,\beta$ -unsaturated carbonyl compound (a chalcone-type intermediate) and an enamine. These intermediates then react to form the dihydropyridine ring.

The logical workflow for the synthesis and purification is illustrated below:

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Caption: Experimental workflow for the synthesis and purification.

## Conclusion

The synthesis of **Felodipine 3,5-dimethyl ester** from methyl acetoacetate provides a practical example of the Hantzsch dihydropyridine synthesis. The described one-pot method offers a high yield and purity of the final product. For researchers in drug development, this synthetic route can be a valuable tool for accessing analogs of Felodipine for further studies. It is imperative that any synthesis is followed by thorough characterization of the final compound to confirm its identity and purity.

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## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Synthesis of Felodipine 3,5-dimethyl ester from methyl acetoacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193179#synthesis-of-felodipine-3-5-dimethyl-ester-from-methyl-acetoacetate>

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